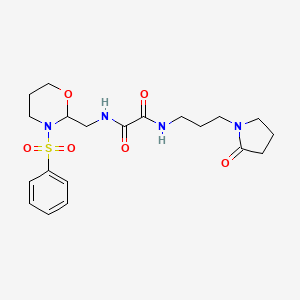
N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups. It contains a pyrrolidinone group (2-oxopyrrolidin-1-yl), a propyl group (3-propyl), an oxazinane group (1,3-oxazinan-2-yl), a phenylsulfonyl group (phenylsulfonyl), and an oxalamide group (oxalamide). These groups could potentially give the compound a variety of chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The 3D structure would be influenced by factors such as the size and shape of the rings, the presence of any chiral centers, and the electronic properties of the functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point or boiling point, and specific optical properties. It might also exhibit certain reactivity patterns based on the functional groups present .Wissenschaftliche Forschungsanwendungen
Antimalarial and Antiviral Potential
A theoretical investigation highlighted the reactivity of N-(phenylsulfonyl)acetamide derivatives, which share structural motifs with the compound , in providing derivatives with potential antimalarial activity. This research suggests that compounds with sulfonamide groups may have significant in vitro antimalarial activity, underlining their potential in designing drugs against diseases like malaria and potentially against novel viruses like COVID-19 through computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Chemical Synthesis and Molecular Rearrangement
Another study demonstrates the synthetic versatility of sulfonamides derived from serine and threonine, which undergo an unexpected rearrangement to yield pyrrolidin-3-ones. This finding not only expands the chemical repertoire for synthesizing novel compounds but also provides a mechanistic insight into sulfonamide reactivity, potentially applicable to derivatives of the compound of interest for generating new molecules with unique properties (Králová et al., 2019).
Novel Synthetic Pathways and Characterizations
Further research into sulfonamide synthesis unveils effective routes to functionalized derivatives, presenting a wide array of potential biological activities and applications in drug design. These synthesis methods could be pertinent for derivatives of the subject compound, enabling the exploration of its full potential in various scientific applications (Alizadeh et al., 2008).
Wirkmechanismus
Target of Action
The primary target of this compound is the enzyme adenosine kinase . This enzyme plays a crucial role in the regulation of cell proliferation .
Mode of Action
The compound acts as a selective inhibitor of adenosine kinase . By inhibiting this enzyme, it disrupts the normal biochemical processes that rely on this enzyme, leading to a decrease in cell proliferation .
Biochemical Pathways
The inhibition of adenosine kinase affects the purine salvage pathway , which is essential for DNA and RNA synthesis. This disruption can lead to a decrease in nucleotide synthesis, thereby affecting cell proliferation .
Pharmacokinetics
The compound’smolecular weight is 184.24 g/mol , which suggests that it may have good bioavailability due to its relatively small size
Result of Action
The result of the compound’s action is a decrease in cell proliferation . This has been shown to be effective against certain types of cancer, such as infant cancer .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its current uses and potential applications. For example, if it’s a drug, researchers might investigate its efficacy and safety in clinical trials. If it’s a chemical reagent, researchers might explore new reactions or processes that it can facilitate .
Eigenschaften
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O6S/c25-17-9-4-11-23(17)12-5-10-21-19(26)20(27)22-15-18-24(13-6-14-30-18)31(28,29)16-7-2-1-3-8-16/h1-3,7-8,18H,4-6,9-15H2,(H,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJDZSYRGMJSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

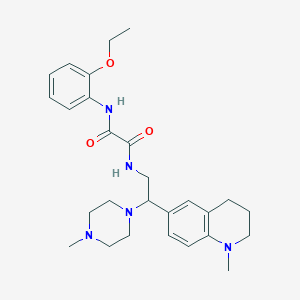
![2-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2429530.png)
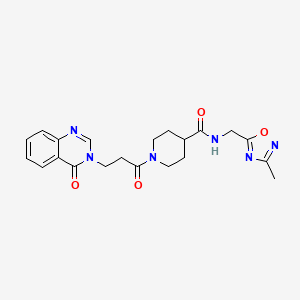
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2-bromophenyl)propanamide](/img/structure/B2429532.png)
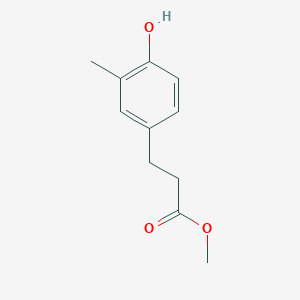
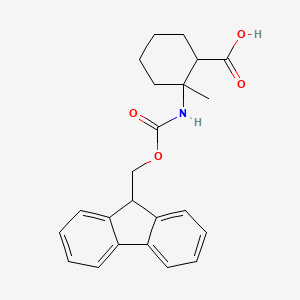
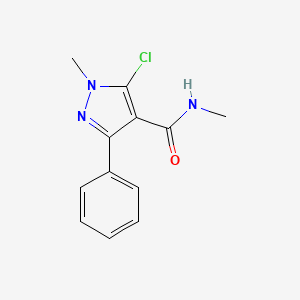
![(E)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2429536.png)
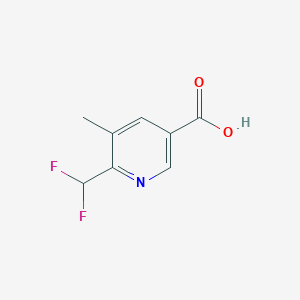
![2-[(2-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B2429538.png)
![2-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2429540.png)
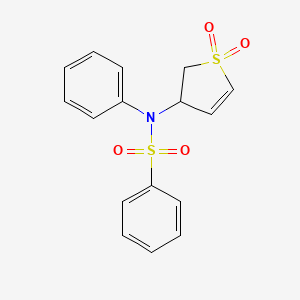
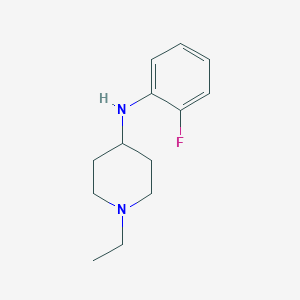
![N-[1H-Indol-3-yl-(4-methoxyphenyl)methyl]hydroxylamine](/img/structure/B2429548.png)